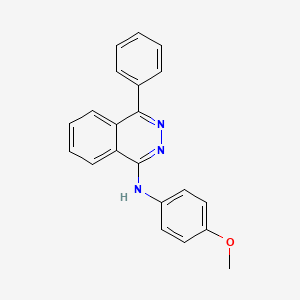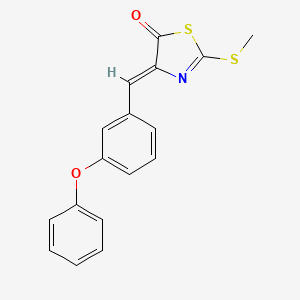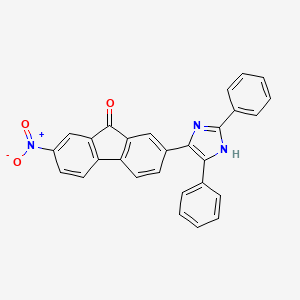
N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPA is a phthalazine derivative that has been synthesized and studied extensively for its biological properties.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. Additionally, this compound has been shown to modulate the activity of ion channels, including the L-type calcium channel.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and vasodilatory effects. This compound has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. This compound has also been shown to scavenge free radicals and protect against oxidative stress. In cardiovascular disease, this compound has been shown to improve blood flow in the heart and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine is its potential as a therapeutic agent in various diseases. This compound has been shown to have potent biological properties and can be easily synthesized in high yields. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine research, including its potential applications in cancer therapy, neuroprotection, and cardiovascular disease. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, the development of this compound analogs with improved solubility and potency could lead to the development of more effective therapeutic agents. Overall, this compound has significant potential as a therapeutic agent and warrants further investigation.
Métodos De Síntesis
N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine can be synthesized through a variety of methods, including the reaction of 4-phenylphthalazin-1-one with 4-methoxyaniline in the presence of a base. This method has been optimized to produce high yields of this compound with high purity and can be easily scaled up for industrial production. Other methods include the reaction of 4-phenylphthalazin-1-one with 4-methoxyaniline in the presence of a catalyst or using a microwave-assisted synthesis method.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its neuroprotective effects and has been shown to protect against neuronal damage caused by oxidative stress. In cardiovascular disease, this compound has been shown to have vasodilatory effects and can improve blood flow in the heart.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-17-13-11-16(12-14-17)22-21-19-10-6-5-9-18(19)20(23-24-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOYEKJRIIUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122222.png)
![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B5122230.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)

![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)